molecular formula C3H7ClN4O B2812368 O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride CAS No. 2551118-69-3

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride

Cat. No.: B2812368
CAS No.: 2551118-69-3
M. Wt: 150.57
InChI Key: FYLUOGMCRWVEFY-UHFFFAOYSA-N
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Description

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride is a chemical compound with the molecular formula C3H6N4O·HCl. It is known for its unique structure, which includes a triazole ring and a hydroxylamine group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Scientific Research Applications

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for the research and development of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

    O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine: Similar structure but without the hydrochloride group.

    1H-1,2,4-Triazole-5-carbaldehyde: A precursor in the synthesis of the compound.

    Hydroxylamine hydrochloride: A reagent used in the synthesis

Uniqueness

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride is unique due to its combination of a triazole ring and a hydroxylamine group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUOGMCRWVEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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